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Compound of Interest

Compound Name:
2-(2-Methoxy-4-methylphenoxy)-4-

methylphenylamine

CAS No.: 946716-57-0

Cat. No.: B3172227

Get Quote

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development

Professionals Compound Identity: 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine
(CAS: 946716-57-0)[1] Molecular Formula: C₁₅H₁₇NO₂ | Molecular Weight: 243.30 g/mol

Executive Summary & Structural Context
The compound 2-(2-Methoxy-4-methylphenoxy)-4-methylphenylamine is a highly

functionalized diaryl ether featuring an aniline core. Diaryl ether linkages are privileged

scaffolds in medicinal chemistry and advanced materials due to their conformational flexibility

and electronic tunability[2]. However, the structural complexity of this specific molecule—

comprising two distinct aromatic rings, two non-equivalent methyl groups, a methoxy ether, and

a primary amine—presents unique challenges for spectroscopic characterization.

This whitepaper provides a rigorous, self-validating analytical framework for the unambiguous

structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-

Transform Infrared (FT-IR), and Mass Spectrometry (MS).
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Integrated Analytical Workflow
To ensure high-fidelity data acquisition, a multi-modal spectroscopic approach is required. The

causality behind this workflow is rooted in orthogonal validation: NMR maps the carbon-

hydrogen framework, FT-IR confirms the presence of highly polar functional groups (amine,

ether), and MS validates the intact molecular mass and connectivity through fragmentation[3].
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Figure 1: Orthogonal analytical workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the cornerstone of structural assignment for substituted

phenoxyanilines[2]. The primary challenge here is differentiating the overlapping aromatic

protons of the aniline ring (Ring A) and the phenoxy ring (Ring B).

High-Resolution NMR Acquisition Protocol
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆ to

prevent the rapid exchange of the -NH₂ protons with residual water, ensuring the amine

signal remains a distinct, integratable broad singlet.
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Self-Validating Step: Tetramethylsilane (TMS) is added at 0.05% v/v as an internal standard

(δ 0.00 ppm) to calibrate the chemical shift axis, negating solvent-drift artifacts.

Step-by-Step Methodology:

Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃.

Transfer to a 5 mm precision NMR tube, ensuring a solvent column height of exactly 4 cm

to optimize magnetic field homogeneity (shimming).

Acquire ¹H NMR (400 MHz) using a standard 30° pulse program (zg30) with a 2-second

relaxation delay (D1) to ensure quantitative integration of the methyl groups.

Acquire ¹³C NMR (100 MHz) using proton decoupling (zgpg30) and a D1 of 3-5 seconds to

allow full relaxation of the quaternary carbons (C-O and C-N).

Quantitative Data Presentation: ¹H and ¹³C NMR
Assignments
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Proton
Environmen
t

Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Mechanistic
Rationale

-NH₂ (Ring

A)
~3.80 br s 2H -

Broadened
due to
quadrupola
r relaxation
of ¹⁴N.

-OCH₃ (Ring

B)
~3.85 s 3H -

Deshielded

by the

adjacent

electronegati

ve oxygen.

Ar-CH₃ (Ring

B)
~2.30 s 3H -

Slightly more

deshielded

than Ring A

methyl due to

ether

proximity.

Ar-CH₃ (Ring

A)
~2.25 s 3H -

Standard

aromatic

methyl shift.

H-3 (Ring A) ~6.65 d 1H 1.8

Meta-

coupling;

shielded by

ortho -OAr

group.

H-6 (Ring A) ~6.70 d 1H 8.0

Ortho-

coupling;

shielded by

ortho -NH₂

group.

H-5 (Ring A) ~6.85 dd 1H 8.0, 1.8 Ortho and

meta
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Proton
Environmen
t

Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Mechanistic
Rationale

coupling;

least shielded

on Ring A.

H-3' (Ring B) ~6.75 d 1H 1.8

Meta-

coupling;

shielded by

ortho -OCH₃.

H-6' (Ring B) ~6.80 d 1H 8.0

Ortho-

coupling;

adjacent to

the diaryl

ether oxygen.

| H-5' (Ring B) | ~6.72 | dd | 1H | 8.0, 1.8 | Ortho and meta coupling on Ring B. |

2D NMR Strategy for Unambiguous Assignment
To definitively separate the H-5 and H-5' doublets of doublets, a 2D NMR strategy is

mandatory.
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Figure 2: 2D NMR correlation strategy for resolving overlapping aromatic signals.

Causality: HMBC (Heteronuclear Multiple Bond Correlation) is critical here. The methoxy

protons (δ 3.85) will show a strong 3-bond correlation to C-2' on Ring B, allowing the entire

Ring B spin system to be traced independently of Ring A[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, orthogonal confirmation of the heteroatomic functional groups.

ATR-FTIR Protocol
Causality of ATR Mode: Attenuated Total Reflectance (ATR) eliminates the need for KBr

pellet pressing, which can introduce moisture artifacts (broad -OH bands) that obscure the

critical -NH₂ stretching region.

Methodology:

Collect a background scan of ambient air (32 scans, 4 cm⁻¹ resolution).

Deposit 2-3 mg of neat solid directly onto the diamond ATR crystal.

Apply standardized pressure via the anvil to ensure uniform optical contact, preventing

baseline drift and signal attenuation.

Acquire the spectrum from 4000 to 400 cm⁻¹.

Table 2: FT-IR Functional Group Mapping
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity
Diagnostic
Significance

3450, 3350
N-H Stretch
(Primary Amine)

Medium, Doublet

Confirms primary
amine (symmetric
and asymmetric
stretching).

3050 - 2950
C-H Stretch

(Aromatic/Aliphatic)
Weak - Medium

Differentiates sp²

(aromatic) and sp³

(methyl/methoxy)

carbons.

1620 N-H Bend (Scissoring) Strong

Secondary

confirmation of the

free -NH₂ group.

1500, 1610
C=C Aromatic Ring

Stretch
Strong

Characteristic of

highly substituted

benzene rings.

1220
C-O-C Stretch (Diaryl

Ether)
Very Strong

Validates the ether

linkage connecting

Ring A and Ring B.

| 1040 | C-O Stretch (Methoxy) | Strong | Differentiates the aliphatic ether from the aromatic

ether. |

Mass Spectrometry (EI-MS) & Fragmentation
Pathways
Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a highly reproducible

molecular fingerprint. Diaryl ethers exhibit highly predictable fragmentation pathways under

hard ionization, primarily driven by the cleavage of the C-O ether bond[3][4].

EI-MS Acquisition Protocol
Causality of 70 eV Ionization: Standardizing the ionization energy at 70 eV ensures that the

resulting fragmentation pattern is directly comparable to established spectral libraries (e.g.,
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NIST) for substituted anilines and ethers.

Self-Validating Step: The mass analyzer is tuned using Perfluorotributylamine (PFTBA) to

calibrate the m/z axis across the 50-300 Da range.

Fragmentation Mechanism
Upon ionization, the molecular ion [M]⁺• (m/z 243) is formed. The dominant fragmentation

pathways involve:

Loss of a Methyl Radical: Ortho-methoxy diaryl ethers frequently lose a methyl radical (•CH₃)

from the methoxy group to form a highly stable, resonance-stabilized cyclic oxonium ion at

m/z 228[4].

Ether Bond Cleavage: The diaryl ether bond cleaves, leaving the charge on either the aniline

fragment (m/z 122, 2-amino-5-methylphenol radical cation) or the phenoxy fragment (m/z

138, 2-methoxy-4-methylphenol radical cation)[3][4].
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 -CH3• (from methoxy)

Ether Cleavage
(Aniline Cation)

m/z 122

 C-O bond fission

Ether Cleavage
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m/z 138

 C-O bond fission
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Figure 3: Primary EI-MS fragmentation pathways for the target diaryl ether.

Conclusion & Quality Control Criteria
For rigorous Quality Control (QC) release of 2-(2-Methoxy-4-methylphenoxy)-4-
methylphenylamine in a drug development setting, the following Critical Quality Attributes

(CQAs) must be met:
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Identity: The ¹H NMR spectrum must show the diagnostic primary amine broad singlet at

~3.80 ppm and the distinct methoxy singlet at ~3.85 ppm.

Connectivity: The FT-IR spectrum must exhibit the intense C-O-C diaryl ether stretch at 1220

cm⁻¹.

Mass Accuracy: The EI-MS must display the intact molecular ion at m/z 243, with the

diagnostic[M-15]⁺ peak at m/z 228 confirming the ortho-methoxy structural motif.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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